1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0809395
InChI:
InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h2-12,17,22H,1,13H2/b18-16-
SMILES:
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3
Molecular Formula:
C20H17NO3
Molecular Weight:
319.4 g/mol
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC0809395
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (4Z)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h2-12,17,22H,1,13H2/b18-16- |
| Standard InChI Key | RGZUXFMWNFGHEO-VLGSPTGOSA-N |
| Isomeric SMILES | C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3 |
| SMILES | C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
| Canonical SMILES | C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator